molecular formula C7H7F4IN2O B2504628 3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1856047-56-7

3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole

Cat. No. B2504628
CAS RN: 1856047-56-7
M. Wt: 338.044
InChI Key: NQXZCXNGBLTSDS-UHFFFAOYSA-N
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Description

The compound “3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole”, has been analyzed . The molecular formula is C7H8F2N2O, and the molecular weight is 176.164 Da .


Chemical Reactions Analysis

Difluoromethylation reactions often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . These reactions have seen significant advances, with examples of electrophilic, nucleophilic, radical, and cross-coupling methods appearing to construct C(sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For a similar compound, “3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole”, the properties include a molecular weight of 176.164 Da and a monoisotopic mass of 176.076126 Da .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, particularly in the context of heterocycles . Future research will likely continue to explore new methods for difluoromethylation, as well as applications of these compounds in various fields such as medicinal chemistry .

properties

IUPAC Name

3-(2,2-difluoroethoxymethyl)-1-(difluoromethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F4IN2O/c8-6(9)3-15-2-5-4(12)1-14(13-5)7(10)11/h1,6-7H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXZCXNGBLTSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)COCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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